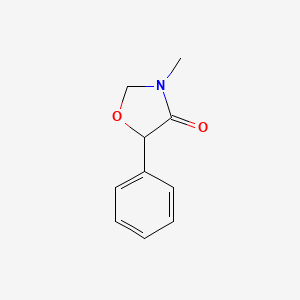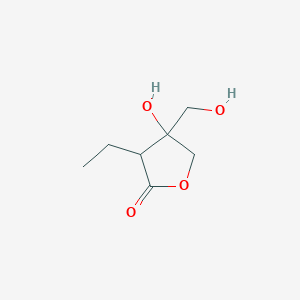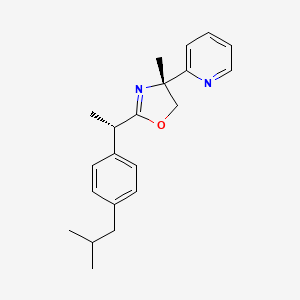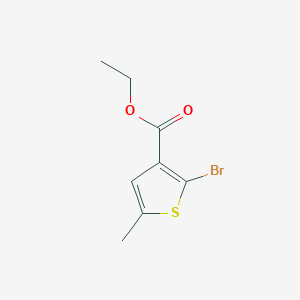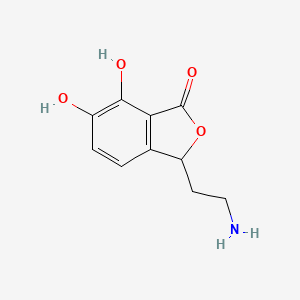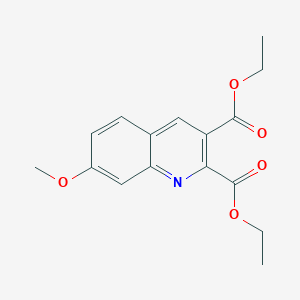
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is a heterocyclic organic compound with the molecular formula C16H17NO5 and a molecular weight of 303.31 g/mol . It is primarily used in research settings and is known for its unique chemical structure, which includes a quinoline core substituted with methoxy and diethyl ester groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-methoxyquinoline-2,3-dicarboxylic acid. This process can be carried out using various esterification agents such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate . The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its diethyl ester derivative.
Industrial Production Methods
The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-2,3-dicarboxylic acid derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: 7-Methoxyquinoline-2,3-dicarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core is known to interact with various biological pathways, potentially leading to its observed antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2,3-dicarboxylic acid diethyl ester
- 7-Hydroxyquinoline-2,3-dicarboxylic acid diethyl ester
- 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester
Uniqueness
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is unique due to the presence of the methoxy group at the 7-position of the quinoline ring. This substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
948290-96-8 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
diethyl 7-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)12-8-10-6-7-11(20-3)9-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
QNHKVZYRNDSNIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


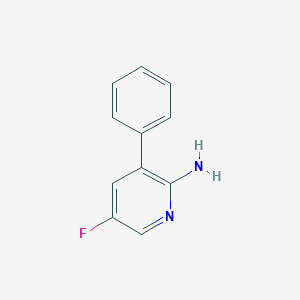
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
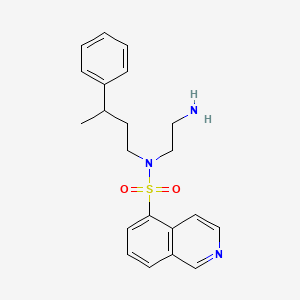

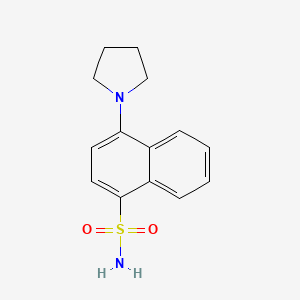
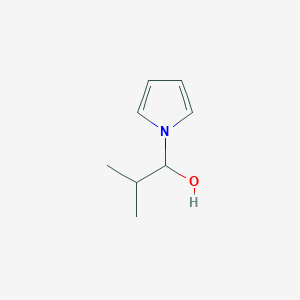
![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
